MMAF Payload: Bystander Killing vs. MMAE
MMAF contains a charged phenylalanine residue at its C-terminus, rendering it substantially less membrane-permeable than the uncharged MMAE counterpart [1]. In a preclinical admixed tumor xenograft model containing CD30+ and CD30− cancer cells, a CD30-targeting ADC delivering MMAF failed to mediate bystander killing of neighboring antigen-negative cells, whereas the MMAE-bearing ADC demonstrated potent bystander killing activity in vivo [2]. This differential membrane permeability is a direct structural consequence of the C-terminal substitution in MMAF relative to MMAE [1].
MMAE: potent bystander killing of antigen-negative cells
| Evidence Dimension | Membrane permeability and in vivo bystander killing activity |
|---|---|
| Target Compound Data | MMAF payload: failed to mediate bystander killing of neighboring CD30− cells in vivo |
| Comparator Or Baseline | MMAE payload: demonstrated potent bystander killing of neighboring CD30− cells in vivo |
| Quantified Difference | Qualitative difference: complete absence of bystander activity for MMAF versus robust bystander killing for MMAE |
| Conditions | Admixed tumor xenograft model with CD30+ (target-positive) and CD30− (target-negative) anaplastic large cell lymphoma L-82 cells |
Why This Matters
For procurement decisions, selection of MMAF over MMAE prioritizes tumor-selective killing with reduced off-target toxicity, whereas MMAE is indicated when bystander killing is required for heterogeneous antigen-expressing tumors.
- [1] AqT Therapeutics. AqT-MMAF Product Information. View Source
- [2] Li F, Emmerton KK, Jonas M, et al. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Res. 2016;76(9):2710-2719. View Source
